2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a pyridazine ring, a piperidine ring, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
The synthesis of 2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine (Et3N) and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridazine and piperidine rings.
Cyclization: Intramolecular cyclotransamination and cyclocondensation reactions are also common.
Common reagents used in these reactions include sodium alkoxide solutions (sodium ethoxide or sodium methoxide), various aldehydes, and alkylating agents such as 1,2-dibromoethane and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds also feature nitrogen-containing heterocycles and have diverse biological activities.
Cyclopenta[b]pyridin-5-one analogues: These analogues are synthesized through oxidation reactions and have unique chemical properties.
The uniqueness of 2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21-13-19(22-18-6-1-2-9-26(18)21)25-10-7-15(8-11-25)14-28-20-12-16-4-3-5-17(16)23-24-20/h1-2,6,9,12-13,15H,3-5,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQTAKAKURXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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